molecular formula C16H19ClN4O2S B280393 N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B280393
M. Wt: 366.9 g/mol
InChI Key: ZPAXFGGGILUCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiophene ring fused with a cycloheptane ring, along with a pyrazole ring substituted with a chloro and dimethyl group

Preparation Methods

The synthesis of N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, typically starting with the formation of the thiophene ring followed by the cyclization to form the cycloheptane ring. The pyrazole ring is then introduced through a series of condensation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and condensation processes .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through the inhibition of specific enzymes. It binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The molecular targets include various kinases and proteases, which are involved in critical cellular pathways .

Comparison with Similar Compounds

Compared to other similar compounds, N-[3-(AMINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of a thiophene ring fused with a cycloheptane ring and a pyrazole ring. Similar compounds include:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C16H19ClN4O2S

Molecular Weight

366.9 g/mol

IUPAC Name

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C16H19ClN4O2S/c1-8-12(17)13(21(2)20-8)15(23)19-16-11(14(18)22)9-6-4-3-5-7-10(9)24-16/h3-7H2,1-2H3,(H2,18,22)(H,19,23)

InChI Key

ZPAXFGGGILUCLL-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N)C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N)C

Origin of Product

United States

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